REACTION_CXSMILES
|
C([O:8][CH2:9][CH2:10][CH2:11][O:12][N:13]1[CH:21]=[N:20][C:19]2[C:14]1=[N:15][C:16]([NH:23]C=O)=[N:17][C:18]=2Cl)C1C=CC=CC=1.C(O)=[O:27]>[Pd]>[OH:8][CH2:9][CH2:10][CH2:11][O:12][N:13]1[CH:21]=[N:20][C:19]2[C:18](=[O:27])[NH:17][C:16]([NH2:23])=[N:15][C:14]1=2
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Name
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9-(3-Benzyloxyprop-1-oxy)-6-chloro-2-formamidopurine
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Quantity
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3.4 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)OCCCON1C2=NC(=NC(=C2N=C1)Cl)NC=O
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Name
|
|
Quantity
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100 mL
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Type
|
reactant
|
Smiles
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C(=O)O
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Name
|
|
Quantity
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2 g
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Type
|
catalyst
|
Smiles
|
[Pd]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
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CUSTOM
|
Details
|
After removal of the catalyst
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Type
|
CUSTOM
|
Details
|
the solution was evaporated
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Type
|
ADDITION
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Details
|
the residue was treated with water (50 ml) and concentrated aqueous ammonia (4 ml) at 100° C. for 15 minutes
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Duration
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15 min
|
Type
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TEMPERATURE
|
Details
|
The solution was then cooled
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Type
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CUSTOM
|
Details
|
evaporated under reduced pressure
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Type
|
CUSTOM
|
Details
|
Recrystallisation of the residue from water
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Name
|
|
Type
|
product
|
Smiles
|
OCCCON1C=2N=C(NC(C2N=C1)=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 800 mg | |
YIELD: PERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |